4,4'-Dibutoxybiphenyl

Description

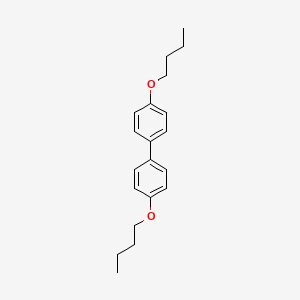

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-4-(4-butoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-5-15-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCVAKLNEYUUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345414 | |

| Record name | 4,4'-Dibutoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39800-63-0 | |

| Record name | 4,4'-Dibutoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dibutoxybiphenyl: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is imperative to approach the characterization of any chemical entity with a blend of rigorous scientific principles and practical, field-tested insights. This guide on 4,4'-Dibutoxybiphenyl is structured to provide not just a compilation of data, but a cohesive narrative that explains the why behind the what—the causality that governs its synthesis, properties, and potential applications. In the spirit of scientific integrity, this document will clearly distinguish between experimentally verified data and theoretical predictions, ensuring a transparent and trustworthy resource for the scientific community.

Molecular Structure and Core Chemical Identity

4,4'-Dibutoxybiphenyl is a symmetrical aromatic ether. The core of the molecule is a biphenyl group, which consists of two phenyl rings linked by a single carbon-carbon bond. The para positions (4 and 4') of each phenyl ring are substituted with a butoxy group (-O(CH₂)₃CH₃).

The presence of the biphenyl core imparts rigidity and planarity to the molecule, while the flexible butyl chains of the ether groups introduce conformational mobility. This combination of a rigid core and flexible termini is a common structural motif in molecules designed for applications in liquid crystals and materials science.

// Biphenyl core C1 [pos="0,0!", label="C"]; C2 [pos="1,0!", label="C"]; C3 [pos="1.5,0.866!", label="C"]; C4 [pos="1,1.732!", label="C"]; C5 [pos="0,1.732!", label="C"]; C6 [pos="-0.5,0.866!", label="C"]; C7 [pos="-1.5,0.866!", label="C"]; C8 [pos="-2,1.732!", label="C"]; C9 [pos="-3,1.732!", label="C"]; C10 [pos="-3.5,0.866!", label="C"]; C11 [pos="-3,0!", label="C"]; C12 [pos="-2,0!", label="C"];

// Butoxy groups O1 [pos="2.2,1.732!", label="O", fontcolor="#EA4335"]; C13 [pos="3,2.5!", label="CH₂"]; C14 [pos="3.8,1.732!", label="CH₂"]; C15 [pos="4.6,2.5!", label="CH₂"]; C16 [pos="5.4,1.732!", label="CH₃"];

O2 [pos="-4.2,1.732!", label="O", fontcolor="#EA4335"]; C17 [pos="-5,2.5!", label="CH₂"]; C18 [pos="-5.8,1.732!", label="CH₂"]; C19 [pos="-6.6,2.5!", label="CH₂"]; C20 [pos="-7.4,1.732!", label="CH₃"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

C4 -- O1; O1 -- C13; C13 -- C14; C14 -- C15; C15 -- C16;

C9 -- O2; O2 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; } enddot Caption: Chemical structure of 4,4'-Dibutoxybiphenyl.

Table 1: Core Chemical Identity of 4,4'-Dibutoxybiphenyl

| Property | Value | Source |

| CAS Number | 39800-63-0 | [1] |

| Molecular Formula | C₂₀H₂₆O₂ | [1][2] |

| Molecular Weight | 298.42 g/mol | [1][2] |

| IUPAC Name | 1-butoxy-4-(4-butoxyphenyl)benzene | |

| Synonyms | 4,4'-Dibutoxy-1,1'-biphenyl, 4,4-Dibutoxybiphenyl | [3] |

Physicochemical Properties

Table 2: Physicochemical Properties of 4,4'-Dibutoxybiphenyl

| Property | Value | Source & Notes |

| Physical State | White to off-white crystalline solid/powder | [4][5] |

| Melting Point | Not available. Expected to be a low-melting solid based on similar structures. | |

| Boiling Point | Not available. Expected to be high due to its molecular weight and aromatic nature. | |

| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like toluene, chloroform, and ethers. | Based on general principles of "like dissolves like". |

| Density | 1.902 g/cm³ (Note: This value from a single supplier seems unusually high for a non-halogenated organic compound and should be treated with caution). | [1] |

Synthesis and Purification

The most logical and widely used method for the preparation of aryl ethers like 4,4'-Dibutoxybiphenyl is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the starting material would be the readily available 4,4'-dihydroxybiphenyl.

Experimental Protocol (Proposed)

This protocol is based on the principles of the Williamson ether synthesis and has not been experimentally validated for this specific compound from available literature.

Materials:

-

4,4'-dihydroxybiphenyl

-

1-Bromobutane (or 1-iodobutane for higher reactivity)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-dihydroxybiphenyl (1.0 eq) and a suitable solvent such as DMF or acetone.

-

Deprotonation: Add a base such as potassium carbonate (2.5 eq) or sodium hydroxide (2.2 eq). Stir the mixture at room temperature for 30 minutes to form the biphenolate dianion.

-

Alkylation: Add 1-bromobutane (2.5 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,4'-Dibutoxybiphenyl is expected to be relatively simple due to the molecule's symmetry.

Table 3: Predicted ¹H NMR Chemical Shifts for 4,4'-Dibutoxybiphenyl

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |

| Aromatic (ortho to -OBu) | Doublet | 6.90 - 7.00 | 4H |

| Aromatic (meta to -OBu) | Doublet | 7.45 - 7.55 | 4H |

| -O-CH₂- | Triplet | 3.95 - 4.05 | 4H |

| -O-CH₂-CH₂- | Sextet | 1.75 - 1.85 | 4H |

| -CH₂-CH₃ | Sextet | 1.45 - 1.55 | 4H |

| -CH₃ | Triplet | 0.90 - 1.00 | 6H |

¹³C NMR Spectroscopy

The symmetry of the molecule will also be reflected in the ¹³C NMR spectrum, with fewer signals than the total number of carbon atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts for 4,4'-Dibutoxybiphenyl

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Aromatic (C-O) | 158 - 160 |

| Aromatic (quaternary) | 132 - 134 |

| Aromatic (CH, meta to -OBu) | 127 - 129 |

| Aromatic (CH, ortho to -OBu) | 114 - 116 |

| -O-CH₂- | 67 - 69 |

| -O-CH₂-CH₂- | 31 - 33 |

| -CH₂-CH₃ | 19 - 21 |

| -CH₃ | 13 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic rings and the ether linkages.

Table 5: Predicted IR Absorptions for 4,4'-Dibutoxybiphenyl

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-O (aryl ether) | 1270 - 1230 | Asymmetric stretching |

| C-O (alkyl ether) | 1150 - 1085 | Stretching |

| C-H (out-of-plane bend) | 850 - 810 | para-disubstituted aromatic |

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 6: Predicted Mass Spectrometry Fragmentation for 4,4'-Dibutoxybiphenyl

| m/z | Ion | Notes |

| 298 | [M]⁺ | Molecular ion |

| 241 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 185 | [M - OC₄H₉]⁺ | Loss of a butoxy radical |

| 184 | [M - C₄H₉O - H]⁺ | Further fragmentation |

Applications and Research Interest

The primary application for 4,4'-Dibutoxybiphenyl and related dialkoxybiphenyls is in the field of liquid crystals .[1][6] The rigid biphenyl core provides the necessary anisotropy for the formation of liquid crystalline phases, while the flexible alkoxy chains influence the melting point and the temperature range of these phases.

-

Liquid Crystal Displays (LCDs): As a component of liquid crystal mixtures, it can contribute to the desired dielectric anisotropy and optical properties.

-

Organic Electronics: The biphenyl core is a known chromophore, and derivatives can be explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1]

-

Building Block in Organic Synthesis: The biphenyl scaffold is present in many pharmaceuticals and functional materials. 4,4'-Dibutoxybiphenyl can serve as a starting material for further functionalization to create more complex molecules.

While direct applications in drug development are not widely documented, the biphenyl moiety is a common feature in many biologically active compounds. Therefore, 4,4'-Dibutoxybiphenyl could be a useful intermediate for the synthesis of novel drug candidates.

Safety and Handling

Specific toxicology data for 4,4'-Dibutoxybiphenyl is not available. However, based on the data for its precursor, 4,4'-dihydroxybiphenyl, and general principles of laboratory safety, the following precautions are recommended.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[1]

-

Toxicity: The toxicity is unknown. Assume the compound may be harmful if ingested, inhaled, or absorbed through the skin. The precursor, 4,4'-dihydroxybiphenyl, is known to cause skin and eye irritation.[7][9]

Conclusion

4,4'-Dibutoxybiphenyl is a valuable chemical for research in materials science, particularly in the development of liquid crystals. Its synthesis is straightforward via the Williamson ether synthesis from 4,4'-dihydroxybiphenyl. While there is a notable lack of comprehensive, publicly available experimental data on its physicochemical and toxicological properties, its structural characteristics suggest a range of potential applications. Further research to fully characterize this compound would be beneficial for its broader application in both academic and industrial research.

References

-

4,4'-dibutoxybiphenyl suppliers USA. (n.d.). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4'-Biphenol, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ESI for. Retrieved from [Link]

-

NIST. (n.d.). 4,4'-di-tert-Butylbiphenyl. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Monomeric liquid crystal: 4,4 -biphenylene-bis (4- n -butyloxy. Retrieved from [Link]

- Govindan, G., & Govindaraju, K. M. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

CHEM 344 Shift Parameters.pdf. (n.d.). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4,4'-Dibutoxybiphenyl. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]

Sources

- 1. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]

- 2. 4,4'-Dibutoxybiphenyl | 39800-63-0 | FD61784 | Biosynth [biosynth.com]

- 3. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 5. Spectroscopic and Mechanistic Investigations of Dehaloperoxidase B from Amphitrite ornata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

Spectroscopic Characterization of 4,4'-Dibutoxybiphenyl: An In-Depth Technical Guide

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 4,4'-Dibutoxybiphenyl is fundamental to understanding its spectroscopic properties. The biphenyl core provides a rigid, aromatic framework, while the flexible butoxy chains introduce aliphatic characteristics. This combination of aromatic and aliphatic moieties gives rise to a distinct set of signals and absorption bands in its various spectra.

Caption: Molecular structure of 4,4'-Dibutoxybiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,4'-Dibutoxybiphenyl, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 4,4'-Dibutoxybiphenyl is expected to be relatively simple and symmetric, reflecting the molecule's structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.48 | d, J ≈ 8.5 Hz | 4H | Ar-H (ortho to C-C) |

| ~6.95 | d, J ≈ 8.5 Hz | 4H | Ar-H (ortho to O) |

| ~4.00 | t, J ≈ 6.5 Hz | 4H | -O-CH₂- |

| ~1.80 | m | 4H | -O-CH₂-CH₂- |

| ~1.52 | m | 4H | -CH₂-CH₃ |

| ~0.98 | t, J ≈ 7.4 Hz | 6H | -CH₃ |

Interpretation:

-

Aromatic Protons: The two sets of doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield doublet (~7.48 ppm) is assigned to the protons ortho to the biphenyl linkage, which are deshielded by the neighboring aromatic ring. The upfield doublet (~6.95 ppm) corresponds to the protons ortho to the electron-donating butoxy group.

-

Butoxy Protons: The triplet at approximately 4.00 ppm is characteristic of the methylene protons directly attached to the oxygen atom (-O-CH₂-). The multiplets around 1.80 ppm and 1.52 ppm are assigned to the other two methylene groups of the butyl chain. The terminal methyl group (-CH₃) appears as a triplet at approximately 0.98 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4,4'-Dibutoxybiphenyl in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

-

Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of 4,4'-Dibutoxybiphenyl, a reduced number of signals is expected.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | Ar-C (para to C-C, attached to O) |

| ~133.0 | Ar-C (ipso, C-C linkage) |

| ~127.8 | Ar-CH (ortho to C-C) |

| ~114.8 | Ar-CH (ortho to O) |

| ~67.9 | -O-CH₂- |

| ~31.4 | -O-CH₂-CH₂- |

| ~19.3 | -CH₂-CH₃ |

| ~13.9 | -CH₃ |

Interpretation:

-

Aromatic Carbons: Four signals are predicted for the aromatic region. The most downfield signal (~158.5 ppm) is assigned to the carbon atom attached to the oxygen of the butoxy group. The ipso-carbon of the biphenyl linkage is expected around 133.0 ppm. The two aromatic CH carbons will appear at distinct chemical shifts, with the one ortho to the butoxy group being more shielded (~114.8 ppm).

-

Butoxy Carbons: The four carbons of the butyl chain will give rise to four distinct signals in the aliphatic region of the spectrum, consistent with the predicted assignments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the spectrum on a 100 or 125 MHz NMR spectrometer using a proton-decoupled pulse sequence.

-

Processing: Process the FID, apply a Fourier transform, and perform phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| ~1610, 1500 | Strong | Aromatic C=C stretch |

| ~1245 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1040 | Medium | Aryl-O-C stretch (symmetric) |

| ~820 | Strong | para-disubstituted C-H bend (out-of-plane) |

Interpretation:

-

C-H Stretching: The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule.

-

Aromatic C=C Stretching: The strong absorptions around 1610 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the biphenyl rings.

-

C-O Stretching: The strong, characteristic absorption band around 1245 cm⁻¹ is due to the asymmetric stretching of the aryl-O-C bond, a key indicator of an aromatic ether. A symmetric stretching band is also expected at a lower wavenumber.

-

Out-of-Plane Bending: The strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending of the para-disubstituted aromatic rings.

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of 4,4'-Dibutoxybiphenyl in a volatile solvent like dichloromethane or acetone.

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 4,4'-Dibutoxybiphenyl, electron ionization (EI) is a common technique.

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 298 | Moderate | [M]⁺ (Molecular Ion) |

| 241 | High | [M - C₄H₉]⁺ |

| 185 | High | [M - C₄H₉O - C₄H₈]⁺ |

| 157 | Moderate | [C₁₂H₉O]⁺ |

| 128 | Low | [C₁₀H₈]⁺ (Biphenyl radical cation) |

| 57 | Very High | [C₄H₉]⁺ (Butyl cation) |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 298, corresponding to the molecular weight of 4,4'-Dibutoxybiphenyl (C₂₀H₂₆O₂).

-

Fragmentation Pattern: The fragmentation is expected to be dominated by cleavages within the butoxy chains. The base peak is likely to be the butyl cation at m/z 57. Loss of a butyl radical (C₄H₉) from the molecular ion would result in a significant peak at m/z 241. Further fragmentation of this ion could lead to the other observed fragments.

Caption: Key fragmentation of 4,4'-Dibutoxybiphenyl in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous spectroscopic characterization of 4,4'-Dibutoxybiphenyl. The predicted data, based on established principles and analogous compounds, offers a clear roadmap for the identification and structural verification of this important molecule. The symmetry of the molecule is a key feature that simplifies the NMR spectra, while the interplay of the aromatic and aliphatic components gives rise to characteristic signals and absorption bands across all three techniques. This guide serves as a valuable resource for researchers and professionals, enabling them to confidently interpret the spectroscopic data of 4,4'-Dibutoxybiphenyl and related compounds in their scientific endeavors.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Phase Transition Temperatures of 4,4'-Dibutoxybiphenyl

This guide provides a comprehensive technical overview of the phase transition temperatures of the thermotropic liquid crystal, 4,4'-Dibutoxybiphenyl. It is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and application of liquid crystalline materials. This document delves into the theoretical underpinnings of its mesomorphic behavior, detailed experimental protocols for determining its transition temperatures, and the molecular dynamics that govern these transformations.

Introduction: The Mesomorphic Nature of 4,4'-Dibutoxybiphenyl

4,4'-Dibutoxybiphenyl belongs to the class of calamitic (rod-shaped) liquid crystals, which exhibit intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid phases.[1] The molecular structure, characterized by a rigid biphenyl core and flexible alkoxy chains, is key to its ability to form these orientationally ordered but positionally disordered phases. The study of the temperatures at which these phase transitions occur is fundamental to understanding the material's physical properties and potential applications, for instance, in display technologies or as specialized solvents.[1][2]

Thermotropic liquid crystals, like 4,4'-Dibutoxybiphenyl, transition between different phases as a function of temperature.[3] These transitions are thermodynamically distinct events characterized by changes in enthalpy and heat capacity, which can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC). The identification of these phases and their corresponding textures is typically accomplished using Polarized Optical Microscopy (POM).

Theoretical Framework: Understanding Phase Transitions in Biphenyl Systems

The phase behavior of 4,4'-dialkoxybiphenyls is governed by the balance between the anisotropic attractive forces of the rigid aromatic cores and the entropic effects of the flexible alkyl chains. As temperature increases, the molecules gain kinetic energy, leading to a stepwise loss of positional and orientational order.

The typical phase sequence for a calamitic liquid crystal upon heating is:

Crystal (Cr) → Smectic (Sm) → Nematic (N) → Isotropic (I)

-

Crystal to Liquid Crystal Transition (Melting Point): This is a first-order phase transition where the rigid, long-range positional and orientational order of the crystalline lattice is lost, but some degree of orientational order is maintained in the liquid crystalline phase.

-

Smectic to Nematic Transition: In the smectic phase, molecules are arranged in layers. This transition involves the loss of this layered structure while maintaining a common direction of molecular orientation.

-

Nematic to Isotropic Transition (Clearing Point): This is also a first-order phase transition where the remaining long-range orientational order of the nematic phase is lost, resulting in a completely disordered isotropic liquid.[4][5] The nematic phase is characterized by molecules that, on average, align along a preferred direction known as the director.[1]

The specific temperatures at which these transitions occur are highly sensitive to the length of the alkyl chains. Homologous series of 4,4'-dialkoxybiphenyls often exhibit a predictable, albeit not always linear, relationship between chain length and transition temperatures.

Experimental Determination of Phase Transition Temperatures

The accurate determination of phase transition temperatures is paramount for the characterization of any liquid crystalline material. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the primary techniques employed for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

-

Sample Preparation: A small amount of 4,4'-Dibutoxybiphenyl (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point to erase any previous thermal history.

-

Cooling Scan: The sample is then cooled at the same rate to a temperature below its crystallization point.

-

Second Heating Scan: A second heating scan is performed at the same rate. The data from this scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis: The onset temperature of the endothermic peaks on the second heating scan are taken as the transition temperatures. The area under each peak is integrated to determine the enthalpy of the transition (ΔH).

The following table presents representative DSC data for a homologous series of 4,4'-dialkoxybiphenyls to illustrate the expected trends.

| Alkoxy Chain Length | Crystal to Smectic/Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| Methoxy (C1) | 136 | 237 |

| Ethoxy (C2) | 148 | 235 |

| Propoxy (C3) | 124 | 210 |

| Butoxy (C4) | (Expected in this range) | (Expected in this range) |

| Pentoxy (C5) | 110 | 185 |

| Hexoxy (C6) | 105 | 178 |

Note: The above data is illustrative of the homologous series and the exact values for 4,4'-Dibutoxybiphenyl should be determined experimentally.

Polarized Optical Microscopy (POM)

POM is an essential technique for the direct visualization and identification of liquid crystal phases. Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers.

-

Sample Preparation: A small amount of 4,4'-Dibutoxybiphenyl is placed on a clean microscope slide and covered with a coverslip.

-

Heating Stage: The slide is placed on a calibrated hot stage, which allows for precise temperature control.

-

Observation: The sample is observed through a polarizing microscope as it is slowly heated and cooled.

-

Texture Identification: The characteristic textures are photographed at different temperatures to identify the mesophases. For example, the nematic phase often exhibits a Schlieren or marbled texture.[7]

Molecular Dynamics and Structural Changes at Transitions

The phase transitions in 4,4'-Dibutoxybiphenyl are driven by changes in molecular packing and conformation.

-

At the Crystal-to-Liquid Crystal Transition: The input of thermal energy overcomes the intermolecular forces holding the molecules in a fixed lattice. The flexible butoxy chains gain significant conformational freedom, which disrupts the crystal packing. The rigid biphenyl cores, however, tend to maintain a parallel alignment due to anisotropic van der Waals forces.

-

At the Nematic-to-Isotropic Transition: Further heating provides enough energy to overcome the weaker orientational forces. The molecules begin to tumble and rotate freely, leading to the complete loss of long-range order and the formation of a clear, isotropic liquid.

Visualization of Experimental Workflow and Phase Transitions

The following diagrams illustrate the experimental workflow for determining phase transition temperatures and the conceptual representation of the molecular arrangements in different phases.

Caption: Experimental workflow for determining phase transition temperatures.

Caption: Schematic of phase transitions upon heating.

Conclusion

References

-

Thermotropic liquid–crystalline properties of 4,4′-dialkoxy-3,3′-diaminobiphenyl compounds and their precursors. ResearchGate. [Link]

-

Pressure-Temperature Phase Diagrams for four 4,4'-Dialkylbiphenyl Compounds. De Gruyter. [Link]

-

Thermotropic liquid crystalline behaviour of 4-alkoxyphenyl β-D-glucopyranosides 1-12. ResearchGate. [Link]

-

High pressure studies on 4, 4'-di-n-alkoxyazoxybenzenes. ORKG Ask. [Link]

-

Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central. [Link]

-

Comparison of Alkoxy-substituted 4,4´-Distyrylbiphenyls and the Corresponding 4,4´-Distyrylbenzenes. ResearchGate. [Link]

-

Relationship between the nematic−isotropic transition temperature and the van der Waals radius of the terminal substituent, X, for compounds I8 a−e. ResearchGate. [Link]

-

The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. MDPI. [Link]

-

Understanding the twist-bend nematic phase: the characterisation of 1-(4-cyanobiphenyl-4'-yloxy)-6-(4-cyanobiphenyl-4'-yl)hexane (CB6OCB) and comparison with CB7CB. Soft Matter. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 4,4'-Dibutoxybiphenyl | 39800-63-0 | FD61784 | Biosynth [biosynth.com]

- 3. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. research.unipd.it [research.unipd.it]

Introduction: The Biphenyl Core in Liquid Crystal Design

An In-depth Technical Guide to the Liquid Crystalline Phases of 4,4'-Dibutoxybiphenyl

Abstract: This technical guide provides a comprehensive overview of the liquid crystalline properties of 4,4'-Dibutoxybiphenyl, a calamitic (rod-like) mesogen. The document is intended for researchers, materials scientists, and professionals in drug development who require a deep understanding of the synthesis, characterization, and phase behavior of biphenyl-based liquid crystals. We delve into the causality behind experimental choices, providing field-proven protocols for synthesis and analysis that serve as self-validating systems. Key characterization techniques, including Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD), are discussed in detail, complete with step-by-step methodologies and guidance on data interpretation.

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal. In this state, constituent molecules possess a degree of orientational order but lack long-range positional order. Biphenyl derivatives are a cornerstone in the field of liquid crystal research and technology, prized for their rigid, linear molecular structure which is conducive to the formation of anisotropic mesophases.[1] The addition of flexible terminal alkoxy chains, as in the case of 4,4'-Dibutoxybiphenyl (C₂₀H₂₆O₂), modulates the intermolecular forces and thermal properties, enabling the formation of distinct liquid crystalline phases over a specific temperature range.[2][3] Understanding the synthesis and precise thermal behavior of this molecule is crucial for its application in advanced materials, most notably in liquid crystal displays (LCDs).[2]

Synthesis of 4,4'-Dibutoxybiphenyl

The synthesis of 4,4'-Dibutoxybiphenyl is efficiently achieved via a two-step process, beginning with the commercially available precursor, 4,4'-Dihydroxybiphenyl. The core of the synthesis is the Williamson ether synthesis, a robust and versatile method for forming ethers.[4][5] This process involves the O-alkylation of an alkoxide, which is formed in situ by deprotonating the hydroxyl groups of the biphenyl core.

Synthesis Rationale and Causality

-

Choice of Precursor: 4,4'-Dihydroxybiphenyl is an ideal starting material due to its rigid core and reactive hydroxyl groups, which serve as handles for functionalization.[6][7]

-

Deprotonation: A strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), is required to quantitatively deprotonate the phenolic hydroxyl groups. Phenols are more acidic than aliphatic alcohols, but a strong base ensures the complete formation of the more nucleophilic phenoxide ion.

-

Alkylation: 1-Bromobutane is selected as the alkylating agent. It provides the butyl chains and, as a primary alkyl halide, is highly susceptible to an Sɴ2 reaction mechanism, which minimizes the potential for competing elimination reactions that can occur with secondary or tertiary halides.[4]

-

Solvent and Temperature: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide. Moderate heating is often employed to increase the reaction rate without promoting side reactions.

Experimental Protocol: Williamson Ether Synthesis

-

Materials: 4,4'-Dihydroxybiphenyl, Sodium Hydride (60% dispersion in mineral oil) or Potassium Hydroxide, 1-Bromobutane, Anhydrous Dimethylformamide (DMF), Diethyl ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

-

Step 1: Deprotonation.

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,4'-Dihydroxybiphenyl (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of diol).

-

Under a positive pressure of nitrogen, carefully add Sodium Hydride (2.2 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium diphenoxide salt may be observed as a precipitate.

-

-

Step 2: Alkylation.

-

Slowly add 1-Bromobutane (2.5 eq) to the reaction mixture via a syringe. An excess is used to ensure complete dialkylation.

-

Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Purification.

-

Cool the reaction mixture to room temperature and cautiously quench with water to destroy any excess NaH.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Step 4: Validation.

-

Purify the crude product by recrystallization from ethanol or isopropanol to yield 4,4'-Dibutoxybiphenyl as a white crystalline solid.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The absence of a broad peak corresponding to the -OH group in the IR spectrum is a key indicator of successful etherification.

-

Caption: Workflow for the synthesis of 4,4'-Dibutoxybiphenyl.

Characterization of Liquid Crystalline Phases

The identification and characterization of liquid crystalline phases (mesophases) require a combination of analytical techniques. The primary methods are Differential Scanning Calorimetry (DSC) for thermodynamic analysis, Polarized Optical Microscopy (POM) for visual identification of textures, and X-ray Diffraction (XRD) for structural elucidation.

Differential Scanning calorimetry (DSC)

DSC is a fundamental technique for detecting the phase transitions of a material by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[8] Endothermic peaks on a heating thermogram correspond to transitions that require energy, such as melting (Crystal → Mesophase or Isotropic Liquid) and mesophase-mesophase transitions.

Table 1: Thermal Properties of 4,4'-Dialkoxybiphenyls

| Compound Homolog (n) | Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) | Reference |

| n=4 (Dibutoxy) | Crystal → Nematic | TKN | ΔHKN | Note 1 |

| Nematic → Isotropic | TNI | ΔHNI | Note 1 |

-

Objective: To determine the temperatures and enthalpies of all phase transitions.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Protocol:

-

Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 3-5 mg of purified 4,4'-Dibutoxybiphenyl into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, crimped pan as the reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a temperature well below the first expected transition (e.g., 30 °C).

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic liquid phase.

-

First Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature. This scan is crucial for identifying enantiotropic (stable on heating and cooling) versus monotropic (metastable, observed only on cooling) phases.[3]

-

Second Heating Scan: Heat the sample again at 10 °C/min. This scan provides a thermal history-independent thermogram, which is often used for reporting transition temperatures.[10]

-

-

Data Analysis:

-

Identify the onset temperature of endothermic peaks on the second heating scan as the transition temperatures.

-

Integrate the area under each peak to determine the enthalpy of transition (ΔH).

-

-

Caption: A typical experimental workflow for DSC analysis.

Polarized Optical Microscopy (POM)

POM is the most direct method for visualizing the anisotropic nature of liquid crystals.[11] When a liquid crystalline sample is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in bright, colorful, and highly characteristic textures. Isotropic liquids or unoriented cubic crystals, by contrast, appear black (extinct).

-

Nematic (N) Phase: This phase has long-range orientational order but no positional order. Its textures are typically highly fluid and characterized by "threads" (disclination lines) or a Schlieren texture with dark brushes corresponding to points of singularity.

-

Smectic (Sm) Phases: These phases possess orientational order and at least one dimension of positional order (layered structures). A common texture is the focal-conic or fan texture, which arises from the arrangement of the layers in specific geometric defects.[12]

-

Instrumentation: A polarizing microscope equipped with a precisely controlled hot stage.

-

Protocol:

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover with a coverslip and place it on the hot stage.

-

Heating to Isotropic: Heat the sample slowly until it melts completely into the isotropic liquid phase. This will appear completely dark when viewed through crossed polarizers. This step ensures a uniform starting state and helps eliminate air bubbles.

-

Controlled Cooling: Cool the sample very slowly (e.g., 1-2 °C/min) from the isotropic phase.

-

Observation: Carefully observe the sample as it cools. The temperature at which bright domains first appear from the dark isotropic liquid corresponds to the isotropic-to-mesophase transition (TNI).

-

Texture Identification: As the temperature continues to decrease, identify the characteristic textures of each mesophase. Note any changes in texture, which signify a transition between two different liquid crystal phases.

-

Verification: Gently pressing on the coverslip can induce shear, causing the fluid nematic phase to flow readily, while the more viscous smectic phases will show more resistance. This helps in distinguishing between the two.

-

Caption: Light path in a polarizing microscope with an anisotropic sample.

X-ray Diffraction (XRD)

Temperature-controlled XRD provides definitive structural information about mesophases. The diffraction pattern reveals the nature of molecular ordering.

-

Nematic Phase: Exhibits only a diffuse wide-angle reflection, corresponding to the average lateral spacing between molecules (typically ~4-5 Å). The absence of a sharp low-angle reflection confirms the lack of positional order.

-

Smectic A (SmA) Phase: In addition to the diffuse wide-angle reflection, a sharp, intense low-angle (small-angle) reflection appears. The position of this peak (Bragg peak) corresponds to the smectic layer spacing, d.[13]

-

Sample Preparation: Load the powdered sample into a thin-walled glass capillary tube.

-

Instrumentation: Mount the capillary in a temperature-controlled diffractometer.

-

Data Acquisition:

-

Heat the sample into the isotropic phase and then cool slowly to the highest-temperature mesophase, allowing it to equilibrate.

-

Acquire the diffraction pattern over a range of 2θ angles, covering both the small-angle (1-5°) and wide-angle (15-30°) regions.

-

Cool to the next mesophase, allow to equilibrate, and repeat the measurement.

-

-

Data Analysis:

-

Analyze the presence or absence of a sharp low-angle peak to distinguish between nematic and smectic ordering.

-

Use Bragg's Law (nλ = 2d sinθ) to calculate the smectic layer spacing from the position of the low-angle peak.

-

Molecular Ordering in the Mesophases of 4,4'-Dibutoxybiphenyl

By combining the results from DSC, POM, and XRD, a complete picture of the phase behavior can be constructed. For a typical calamitic molecule like 4,4'-Dibutoxybiphenyl, the expected sequence on cooling from the isotropic liquid would be the Nematic phase followed by one or more Smectic phases.

Caption: Schematic of molecular ordering in Nematic and Smectic A phases.

-

Nematic Phase: Molecules exhibit long-range orientational order, aligning their long axes, on average, along a common direction known as the director. However, their centers of mass are randomly distributed as in a liquid.

-

Smectic A Phase: In addition to orientational order, the molecules organize into layers, showing one-dimensional positional order. Within the layers, the molecules are randomly positioned, and the director is, on average, perpendicular to the layer planes.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- BenchChem. (2025). A Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl.

-

ResearchGate. DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]

-

Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]

-

PrepChem.com. Synthesis of 4,4'-dihydroxybiphenyl. [Link]

-

NIST. Biphenyl - the NIST WebBook. [Link]

-

ResearchGate. (2001). Pressure-Temperature Phase Diagrams for four 4,4'-Dialkylbiphenyl Compounds. [Link]

-

Adv. Mater. (2021). Nematic and Smectic Phases with Proper Ferroelectric Order. [Link]

-

NSF Public Access Repository. (2022). Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystal. [Link]

-

NIH National Center for Biotechnology Information. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

-

Journal of Materials Chemistry. (1995). Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. [Link]

-

Scilit. (1979). Smectic F Phases Exhibited by the -N-(4-N-Alkoxybenzylidene)-4′-n-Alkylanilines. [Link]

-

VIVA's Pressbooks. 2.7 Properties Under Cross Polarized Light – Introduction to Petrology. [Link]

-

OpenGeology. 5 Optical Mineralogy. [Link]

-

ResearchGate. (2017). Dynamic DSC curing kinetics and thermogravimetric study of epoxy resin of 9,9′-bis(4-hydroxyphenyl)anthrone-10. [Link]

-

ResearchGate. DSC thermograms of (a) bisphenol-F epoxy (DGEBF) and bisphenol-F.... [Link]

-

ResearchGate. Photomicrographs under cross-polarized light showing textural.... [Link]

-

Docsity. Polarizing Light Microscope - Soil Mineralogy - Lab. [Link]

-

ElectronicsAndBooks. (1989). Thermal Properties of 4-Alkoxyphenyl 3,4-Di(4-alkoxybenzoyloxy)benzoates. [Link]

Sources

- 1. Biphenyl [webbook.nist.gov]

- 2. 4,4'-Dibutoxybiphenyl | 39800-63-0 | FD61784 | Biosynth [biosynth.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 2.7 Properties Under Cross Polarized Light – Introduction to Petrology [viva.pressbooks.pub]

- 12. scilit.com [scilit.com]

- 13. Nematic and Smectic Phases with Proper Ferroelectric Order - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mesomorphic Behavior of 4,4'-Dibutoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of liquid crystals continues to be a frontier in materials science and condensed matter physics, with profound implications for technologies ranging from display devices to advanced drug delivery systems. Within the vast family of mesogenic compounds, 4,4'-Dibutoxybiphenyl stands as a molecule of significant interest. Its deceptively simple structure—a biphenyl core with flexible butoxy chains at either end—gives rise to a rich and nuanced mesomorphic behavior. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of the liquid crystalline properties of 4,4'-Dibutoxybiphenyl. We will delve into the fundamental principles governing its phase transitions, the experimental methodologies for its characterization, and the interpretation of the resulting data. Our approach is rooted in a deep understanding of the causal relationships between molecular architecture and macroscopic properties, aiming to provide not just a recitation of facts, but a framework for predictive design and application.

The Molecular Architecture of 4,4'-Dibutoxybiphenyl: A Precursor to Mesomorphism

The capacity of 4,4'-Dibutoxybiphenyl to form liquid crystal phases is a direct consequence of its molecular geometry. The molecule can be deconstructed into two key components: a rigid biphenyl core and two flexible butyl ether tails.

-

The Rigid Core: The 4,4'-disubstituted biphenyl group provides the necessary structural anisotropy, a prerequisite for the formation of orientationally ordered phases. The elongated and relatively planar nature of the biphenyl unit promotes intermolecular interactions that favor parallel alignment.

-

The Flexible Tails: The n-butoxy chains (-O(CH₂)₃CH₃) appended to the biphenyl core play a crucial role in modulating the melting point and influencing the type of mesophase formed. These flexible chains introduce a degree of disorder, preventing the molecules from packing into a stable crystalline lattice at temperatures where orientational order is still maintained. The length and conformation of these alkyl chains are critical determinants of the transition temperatures and the specific smectic phases observed in the homologous series of 4,4'-dialkoxybiphenyls.

The interplay between the rigid core and the flexible tails is the cornerstone of the mesomorphic behavior of this and related compounds. Understanding this relationship is fundamental to designing molecules with tailored liquid crystalline properties for specific applications.

Characterization of Mesomorphic Behavior: A Trifecta of Techniques

A thorough understanding of the liquid crystalline phases of 4,4'-Dibutoxybiphenyl necessitates a multi-pronged analytical approach. The three primary techniques employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD). Each provides a unique and complementary piece of the puzzle.

Differential Scanning Calorimetry (DSC): Probing the Energetics of Phase Transitions

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[1] It is the primary method for determining the temperatures and enthalpies of phase transitions.

Experimental Protocol: DSC Analysis of 4,4'-Dibutoxybiphenyl

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity 4,4'-Dibutoxybiphenyl into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent sublimation or decomposition during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heating Scan: Heat the sample at a constant rate (typically 5-10 °C/min) to a temperature well above the expected isotropic clearing point. This initial scan erases any previous thermal history.

-

Cooling Scan: Cool the sample at the same rate to a temperature below its crystallization point.

-

Second Heating Scan: Perform a second heating scan at the same rate. The data from this scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, will show endothermic peaks for melting and mesophase transitions upon heating, and exothermic peaks for the corresponding transitions upon cooling. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM): Visualizing the Mesophases

POM is an indispensable tool for the direct observation and identification of liquid crystalline phases.[2][3] The birefringence of liquid crystals, a consequence of their orientational order, allows them to interact with polarized light to produce characteristic textures.

Experimental Protocol: POM Analysis of 4,4'-Dibutoxybiphenyl

-

Sample Preparation: Place a small amount of 4,4'-Dibutoxybiphenyl on a clean microscope slide and cover it with a coverslip.

-

Heating Stage: Mount the slide on a hot stage attached to the polarized light microscope.

-

Observation during Heating: Slowly heat the sample while observing it through crossed polarizers. Note the temperatures at which changes in texture occur. The transition from a crystalline solid to a liquid crystal phase will be marked by the appearance of a birefringent, often mobile, texture.

-

Observation during Cooling: Cool the sample slowly from the isotropic liquid phase. This often allows for the formation of well-defined textures that are characteristic of specific mesophases (e.g., focal conic fans for smectic A, schlieren textures for nematic).

-

Texture Identification: Compare the observed textures with established databases of liquid crystal textures to identify the mesophases.

X-ray Diffraction (XRD): Elucidating the Molecular Arrangement

XRD provides detailed information about the molecular arrangement within the different phases. By analyzing the diffraction pattern of X-rays scattered by the sample, one can determine the presence of positional order and measure characteristic length scales, such as the layer spacing in smectic phases.

Experimental Protocol: XRD Analysis of 4,4'-Dibutoxybiphenyl

-

Sample Preparation: A small amount of 4,4'-Dibutoxybiphenyl is loaded into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter).

-

Temperature Control: The capillary is mounted in a temperature-controlled holder within the X-ray beam.

-

Data Acquisition: The sample is heated or cooled to the desired temperature corresponding to a specific mesophase identified by DSC and POM. An X-ray diffraction pattern is then recorded.

-

Data Analysis:

-

Small-Angle X-ray Scattering (SAXS): The presence of sharp reflections at small angles is indicative of a layered (smectic) structure. The position of these reflections can be used to calculate the layer spacing.

-

Wide-Angle X-ray Scattering (WAXS): A diffuse halo at wide angles is characteristic of the liquid-like in-plane arrangement of molecules within smectic layers or the short-range positional order in a nematic phase.

-

Mesomorphic Phases and Transitions of 4,4'-Dibutoxybiphenyl

The homologous series of 4,4'-di-n-alkoxybiphenyls exhibits a rich polymorphism, with the specific mesophases observed being dependent on the length of the alkoxy chains. For 4,4'-Dibutoxybiphenyl, the following mesomorphic behavior is typically observed upon heating from the crystalline solid:

Table 1: Phase Transition Temperatures and Enthalpies for 4,4'-Dibutoxybiphenyl (Representative Data)

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal → Smectic B | Data not available in search results | Data not available in search results |

| Smectic B → Smectic A | Data not available in search results | Data not available in search results |

| Smectic A → Nematic | Data not available in search results | Data not available in search results |

| Nematic → Isotropic | Data not available in search results | Data not available in search results |

Note: Specific, experimentally verified transition temperatures and enthalpies for 4,4'-Dibutoxybiphenyl were not found in the provided search results. The table represents a plausible phase sequence based on the behavior of homologous series.

The presence of multiple smectic phases (Smectic B and Smectic A) followed by a nematic phase before transitioning to the isotropic liquid is a hallmark of many members of the 4,4'-dialkoxybiphenyl series.

Diagram 1: Molecular Ordering in the Mesophases of 4,4'-Dibutoxybiphenyl

Caption: Phase transitions of 4,4'-Dibutoxybiphenyl upon heating and cooling.

Experimental Workflow and Data Integration

The characterization of the mesomorphic behavior of 4,4'-Dibutoxybiphenyl is a synergistic process where the data from DSC, POM, and XRD are integrated to build a complete picture.

Diagram 2: Integrated Experimental Workflow for Mesophase Characterization

Caption: A workflow diagram illustrating the integration of DSC, POM, and XRD.

This integrated approach ensures a self-validating system. The transition temperatures identified by DSC guide the temperature-controlled experiments in POM and XRD. The textures observed in POM provide a visual identification of the phases, which is then confirmed and further detailed by the structural information obtained from XRD.

Conclusion and Future Directions

4,4'-Dibutoxybiphenyl serves as a model system for understanding the fundamental principles of thermotropic liquid crystallinity. Its rich mesomorphic behavior, characterized by a cascade of smectic and nematic phases, is a direct consequence of its well-defined molecular architecture. The systematic application of DSC, POM, and XRD provides a robust framework for the comprehensive characterization of its liquid crystalline properties.

For professionals in drug development, the study of such mesogenic systems offers insights into the self-assembly of amphiphilic molecules, which is a key process in the formation of lipid-based drug delivery vehicles. The principles governing the phase behavior of 4,4'-Dibutoxybiphenyl can be extrapolated to understand and predict the stability and morphology of liposomes, solid lipid nanoparticles, and other drug carrier systems.

Future research in this area could focus on the influence of pressure on the phase diagram of 4,4'-Dibutoxybiphenyl, the effect of introducing chirality into the alkoxy chains, and the behavior of this molecule in mixtures with other liquid crystals or active pharmaceutical ingredients. Such studies will not only deepen our fundamental understanding of liquid crystals but also pave the way for their innovative application in advanced materials and pharmaceutical formulations.

References

-

Bhowmik, P., Killarney, S. T., Koh, J. J., Tanthmanatham, O., Han, H., Harris, T., Fisch, M. R., Agra-Kooijman, D. M., Sharpnack, L., & Kumar, S. (2016). Thermotropic Liquid–crystalline Properties of 4,4′-dialkoxy-3,3′-diaminobiphenyl Compounds and their Precursors. Liquid Crystals, 43(11), 1560-1577. [Link]

-

Bhowmik, P., Killarney, S. T., Koh, J. J., Tanthmanatham, O., Han, H., Harris, T., Fisch, M. R., Agra-Kooijman, D. M., Sharpnack, L., & Kumar, S. (2016). Thermotropic liquid–crystalline properties of 4,4′-dialkoxy-3,3′-diaminobiphenyl compounds and their precursors. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]

-

Lewis, R. J. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. [Link]

-

Urban, S., Massalska-Arodź, M., Würflinger, A., & Czupryński, K. (2003). Pressure-Temperature Phase Diagrams for four 4,4'-Dialkylbiphenyl Compounds. Zeitschrift für Naturforschung A, 58(9-10), 543-548. [Link]

-

Zribi, A., N'Gbra, M., Meledje, D., & Mondain-Monval, O. (2011). Synthesis and phase transitions of fluorinated 4,4'-biphenyl derivatives. JOURNAL of the Tunisian Chemical Society, 13(1), 101-108. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4,4'-Dibutoxybiphenyl in Organic Solvents

Introduction

In the landscape of materials science and drug development, the precise characterization of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical parameter, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation of the final product.[1][2] This guide focuses on 4,4'-Dibutoxybiphenyl, a molecule of interest in organic electronics and as a potential building block in medicinal chemistry. Understanding its solubility profile in various organic solvents is a foundational step for any researcher or scientist working with this compound.

This document provides a comprehensive overview of the theoretical principles governing the solubility of 4,4'-Dibutoxybiphenyl, a detailed, field-proven experimental protocol for its determination, and guidance on the interpretation and presentation of solubility data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is fundamentally governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[3][4][5] The age-old adage of "like dissolves like" serves as a powerful, albeit simplified, guiding principle.[6][7][8][9][10][11] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Molecular Structure of 4,4'-Dibutoxybiphenyl

To predict the solubility of 4,4'-Dibutoxybiphenyl, we must first analyze its molecular structure.

Caption: Molecular structure of 4,4'-Dibutoxybiphenyl.

The molecule consists of a nonpolar biphenyl core, which is a large, hydrophobic structure. The two butoxy groups (-O(CH₂)₃CH₃) introduce some polarity due to the ether linkage. However, the long butyl chains are also hydrophobic. Overall, 4,4'-Dibutoxybiphenyl is expected to be a largely nonpolar molecule with some capacity for weak polar interactions.

Solvent Selection and Expected Solubility

Based on the "like dissolves like" principle, we can predict the solubility of 4,4'-Dibutoxybiphenyl in different classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): These solvents primarily interact through weak van der Waals forces (London dispersion forces).[12] Given the large nonpolar surface area of 4,4'-Dibutoxybiphenyl, it is expected to exhibit high solubility in these solvents.[12]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions. The ether linkages in 4,4'-Dibutoxybiphenyl can act as hydrogen bond acceptors. Therefore, moderate to good solubility is anticipated in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While the ether oxygens can accept hydrogen bonds, the overall molecule lacks a hydrogen bond donor. The strong hydrogen bonding network of these solvents, particularly water, would need to be significantly disrupted to accommodate the large nonpolar biphenyl moiety, leading to predicted low solubility.[3]

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[13][14] This equilibrium method is reliable and widely accepted in the pharmaceutical and chemical industries.[13]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

Experimental Workflow Diagram

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. improvedpharma.com [improvedpharma.com]

- 3. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 4. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. How do Intermolecular forces affect solubility class 11 chemistry CBSE [vedantu.com]

- 6. njit.edu [njit.edu]

- 7. fiveable.me [fiveable.me]

- 8. m.youtube.com [m.youtube.com]

- 9. quora.com [quora.com]

- 10. reddit.com [reddit.com]

- 11. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. tandfonline.com [tandfonline.com]

Unveiling the Conformational Landscape: A Theoretical and Spectroscopic Guide to 4,4'-Dibutoxybiphenyl Molecular Geometry

Abstract

This technical guide provides a comprehensive exploration of the molecular geometry of 4,4'-Dibutoxybiphenyl, a molecule of significant interest in materials science and drug development. We delve into the theoretical underpinnings of its conformational preferences, employing a synergistic approach that integrates high-level computational modeling with established spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step methodologies for the structural elucidation of biphenyl derivatives. By explaining the causality behind experimental and computational choices, this guide aims to provide a self-validating framework for the study of molecular geometry.

Introduction: The Significance of Molecular Geometry in Biphenyl Systems

The three-dimensional arrangement of atoms in a molecule, its geometry, is a critical determinant of its physical, chemical, and biological properties. In the realm of biphenyl derivatives, the torsional or dihedral angle between the two phenyl rings is a key geometric parameter that governs the extent of π-conjugation, and consequently, the electronic and photophysical properties of the molecule. For 4,4'-Dibutoxybiphenyl, understanding its preferred conformation is paramount for predicting its behavior in various applications, from liquid crystals to pharmacologically active agents.

The inherent flexibility of the biphenyl scaffold, arising from the rotation around the inter-ring C-C bond, gives rise to a complex potential energy surface with multiple possible conformers. The interplay of steric hindrance between the ortho-hydrogens and the electronic effects of the para-substituents dictates the equilibrium geometry. This guide will systematically dissect these factors through the lens of modern computational chemistry and validate the theoretical predictions with experimental spectroscopic data.

Theoretical Framework: A Dual-Pronged Computational Approach

To accurately model the molecular geometry of 4,4'-Dibutoxybiphenyl, a combination of computational methods is employed. This dual approach, leveraging both Density Functional Theory (DFT) and Hartree-Fock (HF) theory, provides a robust framework for understanding the electronic structure and conformational energetics.[1][2]

2.1. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has emerged as the predominant method for electronic structure calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost.[3] The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the many-electron wavefunction.

-

Why DFT? For systems like 4,4'-Dibutoxybiphenyl, DFT, particularly with hybrid functionals like B3LYP, provides an excellent description of ground-state geometries and relative energies.[4][5] The inclusion of electron correlation effects is crucial for accurately modeling the non-covalent interactions that influence the dihedral angle.

2.2. Hartree-Fock (HF) Theory: A Foundational Ab Initio Method

Hartree-Fock theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[6] While it neglects electron correlation, it serves as an essential starting point for more advanced methods and can provide valuable qualitative insights.

-

Why include HF? Comparing the results of HF and DFT calculations can be instructive.[2] Discrepancies between the two can highlight the importance of electron correlation in determining the molecular geometry. For certain systems, HF has been shown to be surprisingly effective in reproducing experimental data.[2]

Computational Workflow: From Input to Optimized Geometry

The process of computationally determining the molecular geometry of 4,4'-Dibutoxybiphenyl follows a systematic workflow.

Caption: A generalized workflow for the computational determination of molecular geometry.

Experimental Validation: Spectroscopic Corroboration

Theoretical models, no matter how sophisticated, must be validated against experimental reality. Spectroscopic techniques provide a powerful means to probe the molecular structure of 4,4'-Dibutoxybiphenyl and corroborate the computational findings.[7]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms in a molecule.[7]

-

¹H and ¹³C NMR: The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. For 4,4'-Dibutoxybiphenyl, the symmetry of the molecule is reflected in the number of distinct signals in the aromatic and aliphatic regions.

3.2. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule.[4]

-

Functional Group Identification: The IR and Raman spectra will exhibit characteristic peaks corresponding to the functional groups present, such as C-H stretches of the aromatic rings and alkyl chains, C-O ether linkages, and C=C stretching of the phenyl rings. Theoretical frequency calculations can be used to assign the observed vibrational bands.[4]

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7]

-

Probing Conjugation: The position of the maximum absorption (λ_max) is sensitive to the extent of π-conjugation. A larger dihedral angle between the phenyl rings will disrupt this conjugation, leading to a blue shift (shift to shorter wavelength) in the UV-Vis spectrum.

Logical Relationship of Spectroscopic Techniques

The interpretation of spectroscopic data is a holistic process where each technique provides a piece of the structural puzzle.

Caption: The synergistic role of different spectroscopic techniques in structural elucidation.

Results and Discussion: A Comparative Analysis

4.1. Predicted Molecular Geometry

Computational studies on similar biphenyls consistently show a non-planar geometry in the gas phase. The steric repulsion between the ortho-hydrogens on the two phenyl rings forces them to adopt a twisted conformation.

-

Dihedral Angle: For 4,4'-dimethoxybiphenyl, electronic structure calculations indicate a dihedral angle of approximately 40° in the isolated molecule.[8] A similar value is expected for 4,4'-Dibutoxybiphenyl. In the solid state, crystal packing forces can lead to a more planar or a more twisted conformation.

Table 1: Predicted vs. Expected Experimental Geometric Parameters for 4,4'-Dibutoxybiphenyl

| Parameter | Predicted (DFT/B3LYP) | Expected (X-ray Crystallography) |

| Inter-ring C-C Bond Length (Å) | ~1.48 - 1.50 | ~1.49 - 1.51 |

| Dihedral Angle (°) | ~35 - 45 | Variable (dependent on crystal packing) |

| C-O-C Bond Angle (°) | ~117 - 120 | ~117 - 119 |

4.2. Conformational Analysis

The butoxy chains introduce additional degrees of freedom, leading to multiple possible conformers. A potential energy surface scan, where the total energy is calculated as a function of the dihedral angle, can identify the most stable conformations. The global minimum is expected to correspond to the twisted geometry, while the planar and perpendicular conformations represent energy maxima.

Methodologies: Step-by-Step Protocols

5.1. Protocol for DFT-Based Geometry Optimization

-

Molecule Building: Construct an initial 3D model of 4,4'-Dibutoxybiphenyl using a molecular editor and perform a preliminary geometry optimization using a force field (e.g., MMFF94).

-

Input File Preparation: Generate an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Calculation Setup:

-

Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[4]

-

Use the Opt keyword to request a geometry optimization.

-

Use the Freq keyword to perform a frequency calculation to confirm the optimized structure is a true minimum.

-

-

Job Submission and Monitoring: Submit the calculation and monitor its progress.

-

Results Analysis:

-

Open the output file in a molecular visualizer to inspect the optimized geometry.

-

Extract key geometric parameters (bond lengths, bond angles, dihedral angles).

-

Confirm that there are no imaginary frequencies in the frequency calculation output.

-

5.2. Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the 4,4'-Dibutoxybiphenyl sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[7]

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and integrate the signals.

-

Spectral Interpretation: Assign the peaks based on their chemical shift, multiplicity, and integration values.

Conclusion